synthesis and characterization of Methyl 7-chloroisoquinoline-3-carboxylate
synthesis and characterization of Methyl 7-chloroisoquinoline-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-chloroisoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of Methyl 7-chloroisoquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Isoquinoline scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 7-position and a methyl carboxylate at the 3-position can significantly modulate the molecule's physicochemical properties and biological activity. This document outlines a plausible multi-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. Furthermore, it presents a thorough characterization workflow, including predicted spectroscopic and physical data, to ensure the identity and purity of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline derivatives.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif in drug discovery, forming the backbone of a wide array of natural products and synthetic molecules with diverse pharmacological activities. From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of berberine, isoquinoline alkaloids have long been a source of inspiration for medicinal chemists. The rigid, planar structure of the isoquinoline ring system provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.
The functionalization of the isoquinoline core is a key strategy for modulating its biological activity, solubility, and metabolic stability. The introduction of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and metabolic stability. The carboxylate group at the 3-position can serve as a handle for further derivatization or as a key interacting group with a biological receptor. Methyl 7-chloroisoquinoline-3-carboxylate, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Proposed Synthetic Pathway: A Multi-Step Approach
Caption: Proposed synthetic pathway for Methyl 7-chloroisoquinoline-3-carboxylate.
Step 1: Synthesis of 7-Chloroisoquinoline via Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction is a classic and effective method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.
Protocol:
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To a stirred solution of concentrated sulfuric acid (100 mL), cautiously add 3-chlorobenzaldehyde (0.1 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
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Slowly add aminoacetaldehyde dimethyl acetal (0.1 mol) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium carbonate.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-chloroisoquinoline.
Causality and Insights: The strong acidic conditions of the Pomeranz-Fritsch reaction facilitate the cyclization and dehydration steps necessary to form the isoquinoline ring. The use of 3-chlorobenzaldehyde directly installs the chlorine atom at the desired 7-position of the isoquinoline core.
Step 2: Formylation of 7-Chloroisoquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Cool the DMF to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃, 0.12 mol) dropwise with vigorous stirring to form the Vilsmeier reagent.
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Dissolve 7-chloroisoquinoline (0.1 mol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.[1]
-
Heat the reaction mixture at 90 °C for 6-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.[1]
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.[1]
-
Extract the product with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-3-formylisoquinoline.
Causality and Insights: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich 3-position of the isoquinoline ring. This regioselectivity is driven by the electronic properties of the isoquinoline system.
Step 3: Oxidation of 7-Chloro-3-formylisoquinoline to 7-Chloroisoquinoline-3-carboxylic acid
The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Potassium permanganate is a strong and effective oxidant for this transformation.
Protocol:
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Dissolve 7-chloro-3-formylisoquinoline (0.05 mol) in a mixture of acetone (100 mL) and water (50 mL).
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Add potassium permanganate (KMnO₄, 0.06 mol) portion-wise to the stirred solution, maintaining the temperature below 30 °C.
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Stir the reaction mixture at room temperature for 4-6 hours until the purple color of the permanganate disappears.
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Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
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Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.
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The carboxylic acid will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-chloroisoquinoline-3-carboxylic acid.
Causality and Insights: Potassium permanganate is a powerful oxidizing agent that can efficiently convert the aldehyde to a carboxylic acid. The reaction is typically performed in a neutral or slightly alkaline medium, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid.
Step 4: Esterification of 7-Chloroisoquinoline-3-carboxylic acid
Fischer esterification is a straightforward method for converting a carboxylic acid to its corresponding methyl ester using methanol in the presence of a catalytic amount of strong acid.
Protocol:
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Suspend 7-chloroisoquinoline-3-carboxylic acid (0.04 mol) in methanol (100 mL).
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Add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.
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Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford Methyl 7-chloroisoquinoline-3-carboxylate.
Causality and Insights: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the formation of the ester.
Characterization of Methyl 7-chloroisoquinoline-3-carboxylate
A comprehensive characterization is essential to confirm the structure and purity of the final product. The following techniques are recommended:
Caption: Workflow for the characterization of Methyl 7-chloroisoquinoline-3-carboxylate.
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol [2] |
| Melting Point | Expected to be in the range of 80-100 °C |
Note: The melting point of the unchlorinated analog, Methyl 3-isoquinolinecarboxylate, is 86-88 °C. The presence of the chlorine atom may slightly alter this value.
Spectroscopic Data (Predicted)
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring and the methyl protons of the ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | s | 1H | H-1 |
| ~8.5 | s | 1H | H-4 |
| ~8.2 | d | 1H | H-5 |
| ~8.0 | d | 1H | H-8 |
| ~7.7 | dd | 1H | H-6 |
| ~4.0 | s | 3H | -OCH₃ |
Rationale for Predictions: The chemical shifts are predicted based on the electronic environment of each proton. Protons on the isoquinoline ring are expected in the aromatic region (7.0-9.0 ppm).[3] The H-1 proton is adjacent to the nitrogen and is expected to be the most downfield. The methyl ester protons will appear as a singlet around 3.7-4.0 ppm.[3]
3.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~152 | C-1 |
| ~148 | C-3 |
| ~140 | C-7 |
| ~138 | C-4a |
| ~132 | C-8a |
| ~130 | C-5 |
| ~129 | C-8 |
| ~128 | C-6 |
| ~125 | C-4 |
| ~53 | -OCH₃ |
Rationale for Predictions: The carbonyl carbon of the ester is expected to be the most downfield signal. The chemical shifts of the aromatic carbons are predicted based on the substitution pattern and known values for similar heterocyclic systems.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Expected [M]⁺: m/z = 221.0244 (for C₁₁H₈³⁵ClNO₂)
-
Expected [M+2]⁺: m/z = 223.0214 (due to the presence of the ³⁷Cl isotope)
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature in the mass spectrum.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretches |
| ~1250 | Strong | C-O stretch (ester) |
| ~850 | Strong | C-Cl stretch |
Rationale for Predictions: The most prominent peaks will be the strong carbonyl stretch of the ester group and the C-O stretch.[4][5][6][7] The presence of the aromatic ring and the C-Cl bond will also give rise to characteristic absorptions.
Safety and Handling
-
7-Chloroisoquinoline: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8]
-
Phosphorus oxychloride and Sulfuric acid: Highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the . The proposed multi-step synthesis is based on reliable and well-understood organic reactions, and the comprehensive characterization workflow will ensure the unambiguous identification and purity assessment of the final product. This document is intended to empower researchers in the fields of medicinal chemistry and materials science to access this valuable chemical building block for their research endeavors.
References
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ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
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PrepChem.com. Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
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PubMed. (2015, April 27). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Retrieved from [Link]
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SciSpace. Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. Retrieved from [Link]
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National Institutes of Health. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
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PubChem. 7-Chloroisoquinoline. Retrieved from [Link]
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AIST. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]
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